2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

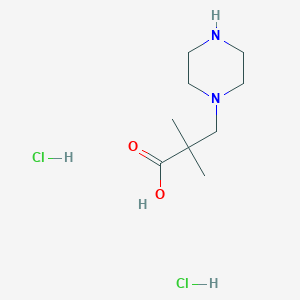

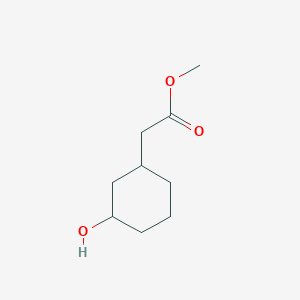

“2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2O2. It is a powder in physical form . The IUPAC name for this compound is 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis

The molecular weight of “2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride” is 273.2 . It is a powder in physical form . The compound is stored at room temperature .Scientific Research Applications

Chemical Synthesis and Polymer Applications

Research has demonstrated the utility of piperazine-based compounds in the synthesis of polymers. For instance, polyamides have been synthesized using compounds that include piperazine as a key component, showing that these materials are soluble in specific solvents such as DMSO and water, suggesting their potential for various industrial and pharmaceutical applications (Hattori & Kinoshita, 1979). This aligns with the broader trend of utilizing piperazine derivatives for creating novel materials with desirable properties.

Drug Formulation and Stability Studies

Investigations into the crystalline hydrates of drugs containing piperazine derivatives have elucidated the complex stability and transformation pathways these substances can exhibit. For example, research into zwitterionic hydrates of a piperazine-containing compound revealed insights into the effects of temperature, water activity, and pH on solid form stability, highlighting the intricate balance required to maintain drug efficacy and stability (Braun et al., 2015).

Understanding of Molecular Interactions and Structural Analysis

The study of copper(II) acetate complexes with piperazine and its derivatives has provided valuable information on the magnetic and structural characteristics of these complexes, offering insights into their potential applications in catalysis and material science (Manhas, Kaur, & Dhindsa, 1992). Similarly, the detailed spectroscopic study of a piperazine derivative dihydrochloride salt has contributed to the understanding of its structural characteristics, facilitating its use in further chemical research and applications (Qin et al., 2005).

Polymorphism and Solid-State Chemistry

Research on polymorphism in pharmaceuticals involving piperazine derivatives has revealed the significance of solid-state chemistry in drug development, demonstrating how the structural form of a drug can influence its therapeutic efficacy and stability. Studies on the polymorphism of related small molecule drugs have illustrated the critical role of hydrogen bonding and molecular conformation in determining the solid-state properties of these compounds (Braun et al., 2014).

Safety And Hazards

properties

IUPAC Name |

2,2-dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-9(2,8(12)13)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCQNICLTZLUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCNCC1)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)

![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)

![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)

![2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2887183.png)